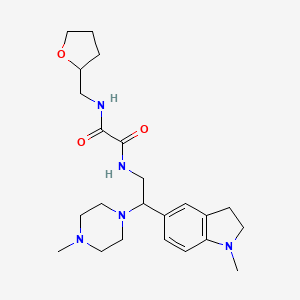

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O3/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h5-6,14,19,21H,3-4,7-13,15-16H2,1-2H3,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYDYNOYEUPWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its complex structure, characterized by the presence of indoline and piperazine moieties, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 429.6 g/mol. The compound features a unique combination of functional groups that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H35N5O3 |

| Molecular Weight | 429.6 g/mol |

| CAS Number | 922015-88-1 |

| Density | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide linkage through condensation reactions. Key steps may include:

- Formation of Indoline and Piperazine Moieties : The synthesis begins with the preparation of the indoline and piperazine components.

- Oxalamide Formation : The oxalamide bond is formed through the reaction of an amine with an oxalyl chloride derivative.

- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify the final product.

Case Studies

-

Anticancer Activity : A study investigating indole-based compounds found that similar structures exhibited significant cytotoxicity against breast cancer cell lines, indicating that this compound may also possess similar properties.

- Cell Line Tested : MCF7 (breast cancer)

- IC50 Value : Not yet determined for this specific compound but referenced values for similar compounds range from 10 µM to 50 µM.

- Neuropharmacological Effects : Research on piperazine derivatives has shown their potential as sigma receptor ligands, which play a role in various neurological disorders. This suggests that our compound might also interact with sigma receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Suggested areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions under controlled conditions:

Coupling Reactions : Amine intermediates (e.g., 1-methylindolin-5-yl and 4-methylpiperazine derivatives) are coupled with oxalic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–25°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95%) .

Validation : Intermediate and final product identities are confirmed via -NMR and LC-MS .

Q. Critical Conditions :

- Inert atmosphere (N/Ar) to prevent oxidation of sensitive groups (e.g., tetrahydrofuran-2-ylmethyl) .

- Catalysts like DMAP for regioselective amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, including stereochemistry of the tetrahydrofuran moiety .

- Liquid Chromatography–Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., oxalamide C=O stretch at ~1650 cm) .

Q. What initial biological screening assays are recommended to assess its activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based substrates. IC values are calculated from dose-response curves .

- Cell Viability Assays : Evaluate anticancer potential via MTT assays in cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., cisplatin) .

- Antimicrobial Screening : Use broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Systematic Substituent Modification :

- Replace the tetrahydrofuran-2-ylmethyl group with other heterocycles (e.g., morpholine, piperidine) to assess impact on solubility and target binding .

- Vary the 4-methylpiperazine group to explore steric/electronic effects on pharmacokinetics .

- Biological Testing : Compare modified analogs in enzyme/cell-based assays (see Table 1).

Q. Table 1. Example SAR Modifications and Outcomes

| Substituent Modification | Biological Outcome (IC) | Reference |

|---|---|---|

| Tetrahydrofuran → Morpholine | Increased solubility, reduced activity | |

| 4-Methylpiperazine → Piperidine | Improved metabolic stability |

Q. What strategies are effective in resolving contradictory data from biological assays?

Methodological Answer:

- Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays to rule out false positives .

- Dose-Response Repetition : Perform triplicate experiments across a wider concentration range (e.g., 0.1–100 µM) to confirm reproducibility .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What computational methods aid in predicting its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., CDK2). Key interactions: hydrogen bonds with oxalamide backbone and hydrophobic contacts with indolinyl group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of predicted binding modes .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and substituent electronic effects .

Q. How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors for coupling steps to enhance reproducibility and reduce reaction time .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to minimize byproducts .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.